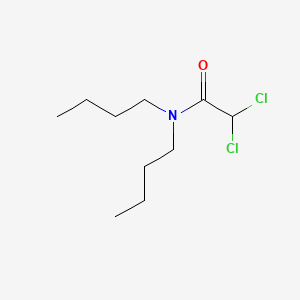
Pyridoxine 4,5-dicaprylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine 4,5-dicaprylate typically involves the esterification of pyridoxine with caprylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxine 4,5-dicaprylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield pyridoxine and caprylic acid.
Oxidation: The hydroxyl groups in pyridoxine can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Hydrolysis: Pyridoxine and caprylic acid.
Oxidation: Pyridoxal or pyridoxamine derivatives.
Substitution: Various substituted pyridoxine derivatives.
Aplicaciones Científicas De Investigación
Pyridoxine 4,5-dicaprylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in treating vitamin B6 deficiency and its use in drug formulations.
Mecanismo De Acción
The mechanism of action of pyridoxine 4,5-dicaprylate is primarily related to its role as a derivative of pyridoxine. Pyridoxine is converted to pyridoxal 5’-phosphate in the body, which acts as a coenzyme in various biochemical reactions. These reactions include the metabolism of amino acids, neurotransmitters, and lipids. This compound is believed to exert similar effects by releasing pyridoxine upon hydrolysis .
Comparación Con Compuestos Similares
- Pyridoxine 3,4-dicaprylate
- Pyridoxine 3,4-dipalmitate
- Pyridoxal 5’-phosphate
Comparison: Pyridoxine 4,5-dicaprylate is unique due to its specific esterification at the 4 and 5 positions, which may confer different physicochemical properties compared to other derivatives. For example, pyridoxine 3,4-dicaprylate and pyridoxine 3,4-dipalmitate have ester groups at different positions, which can affect their solubility, stability, and biological activity. Pyridoxal 5’-phosphate, on the other hand, is the active coenzyme form of pyridoxine and plays a direct role in enzymatic reactions .
Propiedades
Número CAS |
749-99-5 |
|---|---|
Fórmula molecular |
C24H39NO5 |
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)-2-methyl-3-octanoyloxypyridin-4-yl]methyl octanoate |
InChI |
InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(27)29-18-21-20(17-26)16-25-19(3)24(21)30-23(28)15-13-11-9-7-5-2/h16,26H,4-15,17-18H2,1-3H3 |
Clave InChI |
IVCPRWHRGQGMPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)


![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)






![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)
